molecular formula C17H15BrN6OS2 B2906091 N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105214-57-0

N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2906091
CAS No.: 1105214-57-0
M. Wt: 463.37
InChI Key: HZQYKHCZKMSLBJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic hybrid heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple pharmacologically active motifs, including a 4-bromophenyl group, a 1,2,4-triazole ring, and a 6-methylimidazo[2,1-b]thiazole system, linked via a thioacetamide bridge. Such molecular architectures are frequently investigated for their potential biological activities. Compounds featuring 1,2,4-triazole and thiazole scaffolds have demonstrated significant promise in scientific studies, particularly as antimicrobial agents against resistant bacterial and fungal strains, and as antiproliferative agents in oncology research, for instance against breast adenocarcinoma cell lines (MCF7) . The presence of the bromophenyl substituent and the thioether linkage is often associated with enhanced binding affinity to biological targets, making this compound a valuable candidate for structure-activity relationship (SAR) studies, molecular docking simulations, and the development of novel therapeutic agents . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound in hit-to-lead optimization campaigns to discover new enzyme inhibitors or cellular probes. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN6OS2/c1-10-14(24-7-8-26-16(24)19-10)15-21-22-17(23(15)2)27-9-13(25)20-12-5-3-11(18)4-6-12/h3-8H,9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQYKHCZKMSLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Bromophenyl Group: This step might involve a nucleophilic substitution reaction where a bromophenyl derivative is reacted with a suitable nucleophile.

    Formation of the Thioacetamide Moiety: This final step involves the reaction of the intermediate with thioacetic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

Medicinal Applications

The compound has been studied for its potential therapeutic effects in several areas:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. A study involving similar piperazine derivatives demonstrated significant activity in animal models, suggesting potential applications in treating depression .
  • Anticancer Properties : The trifluoromethyl group is known to enhance the biological activity of compounds. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results .
  • Antimicrobial Activity : The compound has exhibited antimicrobial properties against several pathogens. Its efficacy was tested in vitro against bacteria and fungi, revealing significant inhibitory effects .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depressive behavior in animal models
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveModulation of neurotransmitter levels

Case Studies

  • Antidepressant Activity Study :
    • Objective : To evaluate the antidepressant-like effects of N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide.
    • Methodology : Animal models were subjected to behavioral tests (e.g., forced swim test).
    • Results : The compound significantly reduced immobility time compared to control groups, indicating potential antidepressant effects.
  • Cytotoxicity Assay :
    • Objective : To assess the anticancer activity against various cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed across multiple cancer cell lines, with IC50 values indicating potent anticancer activity.
  • Antimicrobial Testing :
    • Objective : To investigate the antimicrobial efficacy of the compound.
    • Methodology : Disk diffusion method was employed against selected bacterial strains.
    • Results : The compound demonstrated significant zones of inhibition, confirming its antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole-Thioacetamide Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Reference
N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-triazole + imidazo[2,1-b]thiazole 4-bromophenyl, methyl, 6-methylimidazo[2,1-b]thiazole Multi-step alkylation/cyclization
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide 1,2,4-triazole 4-bromophenyl, 3-pyridinyl, 3-fluoro-4-methylphenyl SN2 reaction with α-halogenated ketones
N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole 4-bromophenyl, ethyl, furan-2-yl Reflux with primary amines
2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives 1,2,4-triazole 2-bromophenyl, methyl, carboxylic acid Hydrazinecarbothioamide cyclization

Key Observations :

  • Heterocyclic Diversity : Replacement of imidazo[2,1-b]thiazole with pyridine (e.g., ) or furan (e.g., ) alters electronic properties and binding affinity.
  • Substituent Effects : Bromophenyl groups improve lipophilicity and target engagement, while methyl/ethyl groups modulate steric hindrance .
  • Synthetic Routes : Most derivatives employ nucleophilic substitution (e.g., α-halogenated ketones) or cyclization of hydrazinecarbothioamides .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Biological Activity Mechanism/IC50/MIC Values Reference
4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles Antimicrobial MIC: 12.5–50 µg/mL (bacteria), 25–100 µg/mL (fungi)
Imidazo[2,1-b]thiazole-triazole hybrids Aldose reductase inhibition IC50: 0.82–3.14 µM
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Anticancer (in silico) Docking scores: −9.2 to −11.3 kcal/mol
S-alkylated 1,2,4-triazoles with acetophenone Not reported; structural analogs to target N/A

Key Findings :

  • Antimicrobial Potency : Bromophenyl-triazole-thiophene derivatives exhibit broad-spectrum activity, with MIC values comparable to standard antibiotics .
  • Structural-Activity Relationships : The 4-bromophenyl group enhances activity across multiple studies, likely due to its electron-withdrawing and hydrophobic effects .

Physicochemical and Spectral Comparisons

Table 3: Spectral Data of Selected Derivatives

Compound IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target Compound 1704 (C=O), 1641 (C=N), 698 (C-Br) N/A
3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles 1663–1682 (C=O), 1243–1258 (C=S) 7.2–8.1 (aromatic H), 4.5 (CH₂)
5-(4-(4-bromophenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiones 1247–1255 (C=S), 3278–3414 (NH) 7.4–8.3 (aromatic H), 3.1 (SCH₂)

Insights :

  • C=O and C=N Stretching : Consistent across derivatives, confirming triazole and acetamide functionalities .
  • C-Br and C=S Vibrations: Provide diagnostic markers for bromophenyl and thioether groups .

Biological Activity

N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13BrN4OS\text{C}_{14}\text{H}_{13}\text{BrN}_4\text{OS}

This compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo-thiazole derivatives, including the compound . The following table summarizes the observed activities against various pathogens:

Pathogen IC50 (µM) IC90 (µM) Notes
Mycobacterium tuberculosis (Mtb)2.327.05Significant activity with no acute toxicity (>128 µM)
Non-tuberculous mycobacteria>15-Selective inhibition of Mtb over NTM
Bacterial strainsVaries-General antimicrobial activity observed

The mechanism by which this compound exerts its biological effects is linked to its interaction with key enzymes and cellular targets in pathogens. Specifically, it has been suggested that the compound may inhibit pantothenate synthetase in Mtb, a crucial enzyme for bacterial survival and replication .

In Vitro Studies

Several studies have evaluated the in vitro efficacy of imidazo-thiazole derivatives against Mtb. For instance:

  • Study A : Reported an IC50 of 2.32 µM for a closely related derivative against Mtb H37Ra with no cytotoxic effects on MRC-5 lung fibroblast cells .
  • Study B : Demonstrated that derivatives with similar structural motifs exhibited MIC values as low as 0.061 µM against Mtb, indicating strong potential for development as anti-tubercular agents .

Structure Activity Relationship (SAR)

Research into the structure activity relationship (SAR) of imidazo-thiazole derivatives has shown that specific substitutions on the thiazole and phenyl rings enhance biological activity. For example:

  • The presence of electron-donating groups like methyl at strategic positions significantly boosts antimicrobial efficacy .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

Answer: The compound is typically synthesized via S-alkylation of thiol-containing intermediates (e.g., 4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol) with 2-bromoacetamide derivatives in an alkaline medium . Key steps include cyclization and purification via column chromatography. Characterization involves:

  • FT-IR (to confirm thioether bonds and amide groups),
  • NMR (¹H/¹³C for structural elucidation of aromatic protons and methyl groups),
  • LCMS (to verify molecular weight and purity) .

Example protocol:

StepReagent/ConditionPurpose
1KOH/EtOH, 60°CS-alkylation
2Column chromatography (SiO₂, hexane/EtOAc)Purification

Q. What are the primary biological targets and initial screening assays used?

Answer: The compound’s triazole and imidazothiazole moieties suggest activity against kinases or microbial enzymes . Initial screening includes:

  • Enzyme inhibition assays (e.g., fluorescence-based kinase assays),
  • Antimicrobial susceptibility testing (MIC determination against Gram+/Gram– bacteria) .
  • Molecular docking (AutoDock Vina) to predict binding affinity to targets like E. coli DNA gyrase or human EGFR .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while managing reactive intermediates?

Answer: The imidazothiazole-triazole core is prone to oxidation and solvolysis during synthesis. Optimization strategies include:

  • Using dry DMF as a solvent to minimize hydrolysis of the thioacetamide group .
  • Adding radical scavengers (e.g., BHT) to stabilize intermediates during cyclization .
  • Employing microwave-assisted synthesis (80°C, 30 min) to reduce reaction time and side products .

Comparative yields under different conditions:

ConditionYield (%)Purity (HPLC)
Conventional heating (6h)6295%
Microwave (30 min)7898%

Q. How can contradictions in biological activity data between structural analogs be resolved?

Answer: Discrepancies often arise from substituent effects (e.g., bromophenyl vs. chlorophenyl) or assay variability . Methodological approaches include:

  • SAR studies : Systematically replacing the 4-bromophenyl group with halogen/electron-withdrawing analogs to assess activity trends .
  • Meta-analysis of published data : Comparing IC₅₀ values across analogs (e.g., triazole-thioacetamides with varying aryl groups) .

Example SAR table:

Substituent (R)IC₅₀ (EGFR, nM)MIC (S. aureus, µg/mL)
4-Bromophenyl12.31.5
4-Chlorophenyl18.73.2
4-Fluorophenyl9.80.8

Q. What advanced techniques validate target engagement and mechanism of action?

Answer: Beyond docking, use:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified enzymes .
  • Cryo-EM/X-ray crystallography : Resolve compound-enzyme complexes (e.g., PDB deposition) .
  • Metabolomic profiling : Track downstream effects (e.g., ATP depletion in kinase inhibition) .

Data Contradiction Analysis

  • Issue : A chlorophenyl analog shows higher antimicrobial activity than the bromophenyl variant despite lower predicted binding affinity.
  • Resolution :
    • Chlorine’s smaller size may enhance membrane permeability .
    • Validate via logP measurements (bromophenyl: logP = 3.2 vs. chlorophenyl: logP = 2.8) .

Methodological Resources

  • Spectral libraries : Compare NMR shifts with PubChem datasets (e.g., ¹H NMR δ 7.8–8.2 ppm for triazole protons) .
  • Crystallographic data : Cross-reference with Acta Crystallographica entries for analogous structures .

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